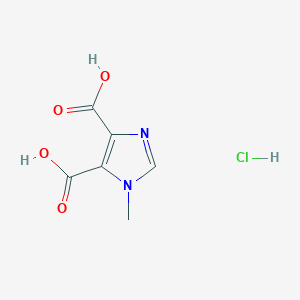

1-methylimidazole-4,5-dicarboxylic acid;hydrochloride

Description

1-Methylimidazole-4,5-dicarboxylic acid hydrochloride (CAS: 19485-38-2) is a heterocyclic dicarboxylic acid derivative with the molecular formula C₆H₆N₂O₄·HCl (MW: 206.58). It is characterized by a rigid imidazole backbone substituted with methyl and two carboxylic acid groups, with a hydrochloride counterion. This compound is primarily utilized as a ligand in metal-organic frameworks (MOFs), such as Eu-MOFs, for luminescence-based sensing of environmental pollutants (e.g., aniline, F⁻, Hg²⁺) due to its strong coordination capacity and energy transfer properties . Its high melting point (262°C) and stability under aqueous conditions make it suitable for catalytic and sensing applications .

Properties

IUPAC Name |

1-methylimidazole-4,5-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c1-8-2-7-3(5(9)10)4(8)6(11)12;/h2H,1H3,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEVTEVAAUDTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Methylation of Imidazole

The predominant method involves reacting imidazole with methanol under acid catalysis (e.g., HCl or H₂SO₄). The reaction proceeds via nucleophilic substitution, where the pyridine-like nitrogen (N-1) is selectively methylated. Typical conditions include refluxing at 80–100°C for 6–12 hours, yielding 1-methylimidazole with >85% purity.

Reaction Scheme:

Radziszewski Reaction

An alternative route employs the Radziszewski reaction, combining glyoxal, formaldehyde, methylamine, and ammonia in a one-pot synthesis. This method avoids direct handling of imidazole but requires stringent control over stoichiometry and temperature to minimize byproducts.

Reaction Conditions:

-

Glyoxal (1.0 equiv), formaldehyde (2.0 equiv), methylamine (1.0 equiv), ammonia (1.0 equiv)

-

Reaction temperature: 50–70°C

-

Yield: 70–75%

The introduction of hydroxymethyl groups at the 4- and 5-positions is achieved via reaction with formaldehyde under basic conditions, mirroring methodologies for imidazole derivatives.

Reaction Optimization

1-Methylimidazole is reacted with a 2.5–3.5 molar excess of formaldehyde (37–40% aqueous solution) in the presence of KOH or NaOH (45–55 mol% relative to substrate). The reaction is conducted at 80–120°C for 1–3 hours, producing a mixture of 4,5-bis(hydroxymethyl)-1-methylimidazole and oligomeric condensates.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Formaldehyde ratio | 2.5–3.5 equiv |

| Base concentration | 45–55 mol% KOH/NaOH |

| Temperature | 80–120°C |

| Reaction time | 1–3 hours |

Byproduct Management

HPLC analysis reveals minor byproducts, including 4-hydroxymethyl-1-methylimidazole and oligomers. These are minimized by maintaining excess formaldehyde and avoiding prolonged reaction times.

Oxidative Conversion to Dicarboxylic Acid

The hydroxymethyl groups are oxidized to carboxylic acids using concentrated nitric acid under reflux. This step is critical for achieving the desired dicarboxylic acid structure.

Nitric Acid Oxidation

A 15–20 molar excess of 65% nitric acid is heated to 130–135°C, and the hydroxymethylated mixture is added dropwise. Water is distilled off as a dilute nitric acid solution (5–8%), concentrating the reaction mixture. After 6–10 hours, the product crystallizes upon cooling.

Reaction Metrics:

-

Yield: 75–80%

-

Purity: >95% (HPLC)

-

Melting point: 287–289°C (decomposition)

Filtrate Reuse

The nitric acid filtrate is replenished with fresh acid and reused for subsequent batches, enhancing process economics. A second crop of product is obtained by adjusting the filtrate pH to 4 with ammonia.

Formation of the Hydrochloride Salt

The final step involves protonation of the imidazole nitrogen with hydrochloric acid to form the hydrochloride salt.

Salt Precipitation

The dicarboxylic acid is dissolved in minimal water, and concentrated HCl is added until pH < 2. The solution is cooled to 0–5°C, inducing crystallization of the hydrochloride salt.

Purification:

-

Washing: Cold ethanol or ether to remove residual acid

-

Drying: Vacuum desiccation at 50°C

-

Yield: 90–95%

Optimization and Industrial Considerations

Cost Efficiency

The use of inexpensive reagents (formaldehyde, nitric acid) and filtrate recycling aligns with industrial priorities. The process avoids noble metal catalysts, reducing operational costs.

Comparative Analysis of Methods

| Parameter | Methylation + Oxidation Route | Radziszewski-Based Route |

|---|---|---|

| Starting materials | Imidazole, methanol | Glyoxal, methylamine |

| Yield | 75–80% | 70–75% |

| Purity | >95% | 85–90% |

| Scalability | Industrial-ready | Limited by byproducts |

Chemical Reactions Analysis

Types of Reactions: 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides to introduce new substituents onto the imidazole ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolecarboxamide derivatives, while substitution reactions can produce various N-substituted imidazoles .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

1-Methylimidazole-4,5-dicarboxylic acid derivatives have been studied for their antimicrobial and anticancer activities. Research indicates that these compounds can inhibit the growth of several bacterial strains and exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown promising results against leukemia cells, suggesting their potential as therapeutic agents in oncology .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of bioactive molecules. It is utilized in the preparation of various amides that have stimulating effects on the central nervous system and are also used therapeutically as sedatives. Additionally, it plays a role in synthesizing semi-synthetic penicillins and cephalosporins, which are crucial in treating bacterial infections .

Coordination Chemistry

Metal-Organic Frameworks (MOFs)

1-Methylimidazole-4,5-dicarboxylic acid acts as a versatile ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate with metal ions allows for the construction of various MOFs with different dimensionalities (0-D, 1-D, 2-D, and 3-D). These frameworks are significant for applications in gas storage, catalysis, and sensing technologies .

Coordination Properties

The compound can be partially or fully deprotonated depending on pH levels, which enhances its coordination capabilities with metal ions. This property allows it to act as both a proton donor and acceptor, facilitating the formation of diverse supramolecular structures. The flexibility in coordination modes makes it an attractive candidate for developing new materials with tailored properties .

Materials Science

Development of Functional Materials

Research has explored the use of 1-methylimidazole-4,5-dicarboxylic acid in developing functional materials such as sensors and catalysts. Its ability to form stable complexes with various metal ions can lead to materials with enhanced catalytic properties or specific sensing capabilities for environmental monitoring .

Nanoparticle Functionalization

The compound has been employed in the functionalization of nanoparticles for biomedical applications. For example, it is used to modify silver nanoparticles (AgNPs) for colorimetric assays aimed at detecting Zn²⁺ ions and homocysteine levels—important biomarkers in various diseases .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains using H3IMDC derivatives. |

| Study B | Cancer Therapeutics | H3IMDC showed significant cytotoxicity against leukemia cell lines at specific concentrations. |

| Study C | Metal Coordination | Developed novel MOFs using H3IMDC that exhibited high stability and gas adsorption capabilities. |

| Study D | Sensor Development | Functionalized AgNPs with H3IMDC for sensitive detection of biomolecules with low detection limits. |

Mechanism of Action

The mechanism of action of 1-methylimidazole-4,5-dicarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as antagonists to cannabinoid receptors, thereby modulating various physiological processes . The compound’s structure allows it to participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Features

Physicochemical Properties

- Thermal Stability: The hydrochloride salt form of 1-methylimidazole-4,5-dicarboxylic acid exhibits superior thermal stability (m.p. 262°C) compared to non-salt forms (e.g., 2-methylimidazole analogs lack reported melting points) .

- Solubility: The hydrochloride counterion enhances aqueous solubility, critical for MOF synthesis in polar solvents .

- Luminescence: Overlap between the ligand’s absorption spectrum (-7.12 eV HOMO) and F⁻ ions enables selective fluorescence quenching, a feature absent in non-dicarboxylated imidazoles like 5-amino-1H-imidazole-4-carboxamide .

Stability and Reactivity

- Hydrochloride Salts : The target compound’s hydrochloride form improves crystallinity and stability during MOF synthesis, unlike neutral analogs prone to hydrolysis .

- Water Stability : Both the target compound and p-ClPhH₃IDC retain structural integrity in aqueous environments, but p-ClPhH₃IDC shows exceptional resistance to NH₃ vapor .

Biological Activity

1-Methylimidazole-4,5-dicarboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

1-Methylimidazole-4,5-dicarboxylic acid hydrochloride (C6H6N2O4·HCl) is characterized by its imidazole ring, which is known for participating in various biological processes. The compound features two carboxylic acid groups that can interact with biological macromolecules, enhancing its potential as a therapeutic agent.

Antiviral Properties

Recent studies have indicated that derivatives of imidazole-4,5-dicarboxylic acid exhibit significant antiviral activity. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have shown inhibitory effects against the SARS-CoV-2 main protease. One derivative demonstrated an IC50 value of 4.79 μM in comparison to ebselen's IC50 of 0.04 μM . This suggests that modifications to the imidazole structure can enhance antiviral efficacy.

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of 1-methylimidazole-4,5-dicarboxylic acid derivatives. For example, certain derivatives have been evaluated for their ability to inhibit lipase and phospholipase A2 activities. These enzymes are crucial in lipid metabolism and inflammatory processes. The inhibition of these enzymes can lead to therapeutic applications in metabolic disorders and inflammatory diseases .

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Compounds derived from imidazole-4,5-dicarboxylic acid have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, studies indicate that these compounds can downregulate HER family proteins (EGFR/HER2/HER3) and induce endoplasmic reticulum stress, leading to cancer cell death .

The mechanism by which 1-methylimidazole-4,5-dicarboxylic acid exerts its biological effects involves multiple pathways:

- Enzyme Interaction : The compound may act as a competitive inhibitor for various enzymes due to its structural similarity to natural substrates.

- Receptor Modulation : It can bind to specific receptors involved in cell signaling, altering cellular responses.

- Induction of Stress Responses : The compound can trigger stress responses in cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study: SARS-CoV-2 Inhibition

A study investigated the efficacy of various imidazole-4,5-dicarboxamide derivatives against SARS-CoV-2 protease. The results showed that specific structural modifications significantly enhanced antiviral potency. Furthermore, cytotoxicity assays confirmed that these compounds were not toxic to human cells at effective concentrations .

Q & A

Q. What are the recommended synthetic routes for 1-methylimidazole-4,5-dicarboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via carboxylation or functionalization of imidazole derivatives. For example, rigid ligands like 1-methylimidazole-4,5-dicarboxylic acid (H₂MID) are prepared using metal-ligand coordination under reflux conditions. Reagents such as Eu(NO₃)₃·6H₂O and H₂MID are combined in ethanol/water mixtures under controlled pH and temperature .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) is recommended. Monitor purity via HPLC or TLC, ensuring minimal side products from competing reactions (e.g., esterification or decarboxylation) .

Q. Which analytical techniques are most effective for characterizing 1-methylimidazole-4,5-dicarboxylic acid hydrochloride?

Methodological Answer:

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SHELXTL is critical for resolving crystal structures. These tools handle twinned data or high-resolution refinements, particularly for coordination polymers .

- Spectroscopic Methods :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments and confirms substituent positions.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., exact mass 226.1066 for related esters) .

- UV-Vis : Assess ligand-metal charge transfer in MOFs by comparing absorption spectra .

Q. How does this compound function as a ligand in coordination chemistry?

Methodological Answer:

- Coordination Modes : The dicarboxylic acid groups enable chelation of metal ions (e.g., Eu³⁺, Zn²⁺) via O- and N-donor sites, forming stable MOFs or complexes. The methyl group on the imidazole ring enhances steric control, influencing geometry .

- Applications : In Eu-MOFs, the ligand acts as an "antenna," absorbing UV light and transferring energy to lanthanide ions for luminescent sensing of pollutants like F⁻ or Hg²⁺ .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solving) to handle twinning, disorder, or weak diffraction. Parameter constraints (e.g., similarity of bond lengths) improve model accuracy .

- Validation : Cross-check with spectroscopic data (e.g., IR for functional groups) and computational models (e.g., DFT-optimized geometries) to resolve discrepancies between experimental and theoretical bond angles .

Q. How can computational chemistry predict the ligand’s electronic properties for MOF design?

Methodological Answer:

- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculates frontier molecular orbitals to evaluate electron-donor/acceptor capacity. For example, H₂MID’s HOMO (-7.12 eV) aligns with Eu³⁺’s energy levels, enabling efficient "antenna effect" in luminescent MOFs .

- Spectroscopic Simulations : Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, aiding in ligand selection for targeted sensor applications .

Q. What experimental approaches mitigate stability issues in aqueous or acidic environments?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests under varying pH (1–14), temperature (25–80°C), and humidity. Monitor via HPLC for decomposition products (e.g., decarboxylated imidazoles) .

- Formulation Adjustments : Encapsulate MOFs in hydrophobic matrices (e.g., polystyrene) or use crosslinkers (e.g., glutaraldehyde) to enhance aqueous stability .

Q. How do researchers address conflicting reactivity data in nucleophilic substitution reactions?

Methodological Answer:

- Controlled Reactivity Screening : Systematically vary nucleophiles (e.g., NH₃, amines), solvents (polar aprotic vs. protic), and temperatures. For example, hydroxylamine hydrochloride in methanol/pyridine under reflux minimizes side reactions .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C/¹⁵N) or kinetic studies to differentiate SN1 vs. SN2 pathways and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.